molecular formula C11H12O5 B3098764 3-(1-Carboxypropoxy)benzoic acid CAS No. 1342481-55-3

3-(1-Carboxypropoxy)benzoic acid

Cat. No.: B3098764
CAS No.: 1342481-55-3
M. Wt: 224.21 g/mol
InChI Key: CKIVNPJBBIDRHO-UHFFFAOYSA-N
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Description

3-(1-Carboxypropoxy)benzoic acid is an organic compound with the molecular formula C11H12O5 It is a derivative of benzoic acid, featuring a carboxypropoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Carboxypropoxy)benzoic acid can be achieved through several methods. One common approach involves the esterification of benzoic acid with 3-hydroxypropionic acid, followed by hydrolysis to yield the desired product. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are often employed to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-(1-Carboxypropoxy)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The carboxypropoxy group can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carboxypropoxy group to an alcohol or an alkane.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products Formed:

    Oxidation: Benzoic acid derivatives with additional carboxyl groups.

    Reduction: Alcohols or alkanes derived from the reduction of the carboxypropoxy group.

    Substitution: Various substituted benzoic acid derivatives, depending on the electrophile used.

Scientific Research Applications

3-(1-Carboxypropoxy)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1-Carboxypropoxy)benzoic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The carboxypropoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    Benzoic Acid: The parent compound, widely used as a preservative and in the synthesis of other chemicals.

    3-Hydroxypropionic Acid: A precursor in the synthesis of 3-(1-Carboxypropoxy)benzoic acid.

    4-(1-Carboxypropoxy)benzoic Acid: A structural isomer with similar properties but different reactivity.

Uniqueness: this compound is unique due to its specific functional groups, which confer distinct chemical and physical properties

Properties

IUPAC Name

3-(1-carboxypropoxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O5/c1-2-9(11(14)15)16-8-5-3-4-7(6-8)10(12)13/h3-6,9H,2H2,1H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKIVNPJBBIDRHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)OC1=CC=CC(=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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